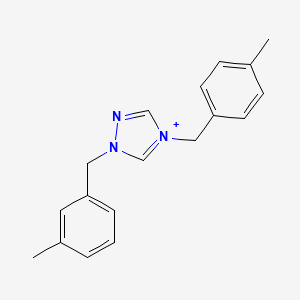![molecular formula C18H23NO3S B15281591 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)
1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structure, which includes a methoxy-naphthyl group attached to a sulfonyl-piperidine framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the methoxy-naphthyl precursor. This precursor is then subjected to sulfonylation reactions under controlled conditions to introduce the sulfonyl group. The final step involves the formation of the piperidine ring through cyclization reactions. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products: The major products formed from these reactions include sulfonyl derivatives, methoxy-naphthyl aldehydes, and various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3-methylpiperidine
- 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine
Comparison: Compared to its analogs, 1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine exhibits unique properties due to the presence of two methyl groups on the piperidine ring. This structural difference can influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C18H23NO3S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(6-methoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C18H23NO3S/c1-13-8-14(2)12-19(11-13)23(20,21)18-7-5-15-9-17(22-3)6-4-16(15)10-18/h4-7,9-10,13-14H,8,11-12H2,1-3H3 |
InChI-Schlüssel |
INQAHSAAPHDKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



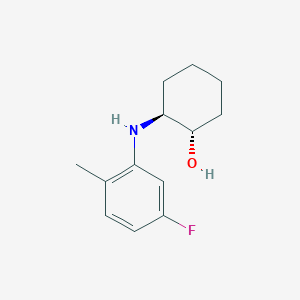
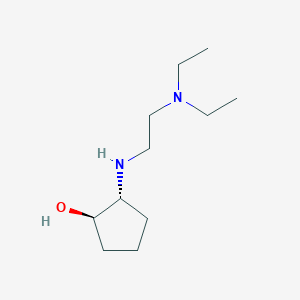
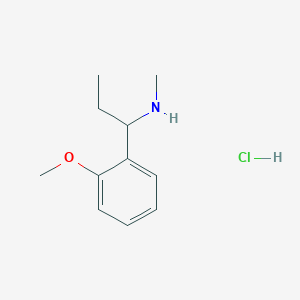
![6-(3,4-Dimethoxybenzyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281540.png)
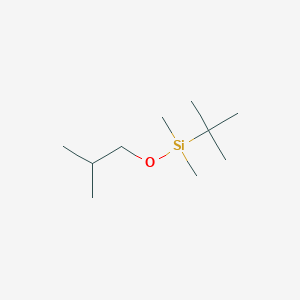
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
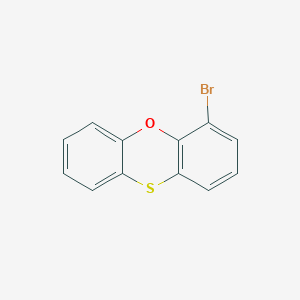
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
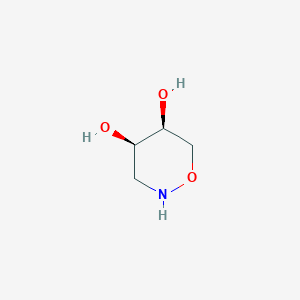
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)

